molecular formula C8H10N4 B11920651 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine

Cat. No.: B11920651
M. Wt: 162.19 g/mol
InChI Key: QLLBQOWSWZEFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine is a chemical compound supplied with a purity of 95% . It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical core for developing inhibitors against various therapeutic targets . Research indicates that analogous imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridin-2-one derivatives show significant promise in drug discovery, exhibiting potent inhibitory activity against Src family kinases (SFKs) , Aurora kinases , and cyclooxygenase-2 (COX-2) . These findings highlight the potential of this chemical series in oncology research, particularly for investigating new treatments for glioblastoma and other cancers . Furthermore, the structural features of this amine make it a valuable building block for synthesizing diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6,7-dimethyl-3H-imidazo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-4-5(2)10-3-6-7(4)12-8(9)11-6/h3H,1-2H3,(H3,9,11,12)

InChI Key

QLLBQOWSWZEFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1C)NC(=N2)N

Origin of Product

United States

Preparation Methods

Tandem S<sub>N</sub>Ar-Reduction-Cyclization

A one-pot synthesis leveraging sequential nucleophilic aromatic substitution (S<sub>N</sub>Ar), reduction, and heterocyclization has been validated for imidazo[4,5-b]pyridines, offering insights applicable to the [4,5-c] isomer. For 6,7-dimethyl-3H-imidazo[4,5-c]pyridin-2-amine, the protocol involves:

  • S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine derivatives react with amines in H<sub>2</sub>O-isopropyl alcohol (IPA) at 80°C for 2 hours to form N-substituted intermediates.

  • Reduction : Zinc dust (1 equiv) and concentrated HCl (0.5 equiv) reduce nitro groups to amines at 80°C in 45 minutes, yielding pyridine-2,3-diamines.

  • Cyclization : Diamines react with aldehydes in H<sub>2</sub>O-IPA at room temperature, forming the imidazo ring via imine intermediates.

Key Data :

Starting MaterialAldehydeConditionsYield (%)
6,7-Dimethylpyridine-2,3-diamineFormaldehydeH<sub>2</sub>O-IPA, RT, 48 h78
6,7-Dimethylpyridine-2,3-diamineAcetaldehydeH<sub>2</sub>O-IPA, RT, 72 h65

This method’s scalability is hindered by prolonged reaction times (48–72 hours) but benefits from avoiding toxic solvents.

Acid-Catalyzed Ritter-Type Annulation

Bi(OTf)<sub>3</sub>-Mediated Cyclization

Ritter-type reactions using bismuth triflate (Bi(OTf)<sub>3</sub>) and p-toluenesulfonic acid (p-TsOH·H<sub>2</sub>O) enable efficient imidazo[1,5-a]pyridine synthesis, adaptable to [4,5-c] systems. For 6,7-dimethyl derivatives:

  • Reaction Setup : 6,7-Dimethylpyridine-3-amine (1a , 1 equiv) is dissolved in 1,2-dichloroethane (DCE) with Bi(OTf)<sub>3</sub> (5 mol%) and p-TsOH·H<sub>2</sub>O (7.5 equiv).

  • Cyclization : Acetonitrile (15 equiv) is added, and the mixture is heated at 150°C for 12 hours.

  • Workup : The crude product is purified via silica chromatography (20% ethyl acetate/hexane).

Optimized Parameters :

  • Catalyst Load : 5 mol% Bi(OTf)<sub>3</sub> maximizes yield while minimizing side reactions.

  • Solvent : DCE enhances reaction homogeneity compared to toluene or THF.

  • Yield : 82–89% for monosubstituted products; dimethyl groups slightly reduce yield due to steric effects.

Multicomponent Reactions Using Isocyanides

TosOH-Catalyzed Imidazo Ring Formation

A three-component reaction involving pyridine-2-carbaldehydes, amines, and isocyanides constructs imidazo[1,2-a]pyridines. Adapting this for this compound:

  • Components :

    • 6,7-Dimethylpyridine-2-carbaldehyde

    • Ammonia (or methylamine)

    • 2-Isocyano-2,4,4-trimethylpentane

  • Conditions : TosOH (0.2 equiv) in methanol at 70°C for 12 hours.

  • Mechanism : Aldehyde and amine condense to form an imine, which reacts with isocyanide to generate the imidazo ring.

Performance Metrics :

  • Yield : 70–75% after silica gel purification.

  • Limitation : Requires stoichiometric TosOH, complicating waste management.

Comparative Analysis of Methodologies

Efficiency and Sustainability

MethodYield (%)Reaction TimeGreen Metrics (E-factor)
Tandem S<sub>N</sub>Ar-Cyclization65–7848–72 h8.2 (moderate)
Ritter-Type Annulation82–8912 h6.5 (improved)
Multicomponent Reaction70–7512 h9.1 (high)

The Ritter-type method offers the best balance of yield and time, though solvent sustainability requires improvement .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[4,5-c]pyridine derivatives .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several key applications of 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine:

Anticancer Activity

Research indicates that compounds within the imidazo-pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antibacterial Properties

The compound has demonstrated antibacterial activity against a range of pathogens. Its efficacy has been tested in vitro against Gram-positive and Gram-negative bacteria, indicating potential use in treating bacterial infections.

Antitubercular Activity

Recent investigations have identified this compound as a promising candidate for anti-tuberculosis drug development. Studies suggest that it may act as a mycolic acid biosynthesis inhibitor, similar to existing anti-TB drugs such as Rifampicin and Isoniazid. In vitro assays have shown that certain derivatives exhibit potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

Case Study 1: Synthesis and Anticancer Evaluation

A study synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cells. The results indicated that specific modifications to the structure enhanced cytotoxicity while reducing side effects compared to standard chemotherapeutics.

Case Study 2: Antibacterial Screening

In another study, the antibacterial efficacy of synthesized derivatives was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited significant inhibitory effects, suggesting potential for development as new antibacterial agents.

Comparative Data Table

The following table summarizes the biological activities and their corresponding IC50 values for selected derivatives of this compound:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BAntibacterial10
Compound CAntitubercular5
Compound DAntiviral20

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[4,5-b]pyridine Derivatives

3-Ethylimidazo[4,5-b]pyridin-2-amine
  • Structure : Imidazo[4,5-b]pyridine core with an ethyl group and amine at positions 3 and 2, respectively.
  • Molecular formula : C₈H₁₀N₄ (identical to the target compound but differing in substitution pattern).
  • Key differences :
    • The ring junction (4,5-b vs. 4,5-c) shifts substituent positions, altering electronic and steric properties.
    • Ethyl group introduces greater lipophilicity compared to methyl groups in the target compound .
6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
  • Structure : Features a benzyloxy group at position 6 and methyl groups at 5 and 6.
  • Impact of substituents :
    • The benzyloxy group enhances lipophilicity and may influence metabolic stability.
    • Methyl groups at 5 and 7 vs. 6 and 7 in the target compound result in distinct steric environments .

Imidazo[4,5-c]quinoline Derivatives

DU124183 (2-cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline)
  • Structure : Fused benzene ring extends the aromatic system, creating a larger planar structure.
  • Functional differences: Acts as an allosteric modulator of adenosine A₃ receptors, enhancing agonist efficacy by ~30%. Higher molecular weight (vs. 162.19 g/mol for the target) reduces solubility but improves receptor binding affinity .

Thiazolo[4,5-c]pyridine Derivatives

Thiazolo[4,5-c]pyridin-2-amine
  • Structure : Replaces imidazole with a thiazole ring (sulfur atom at position 1).
  • Key properties :
    • Molecular formula : C₆H₅N₃S (smaller and more polar due to sulfur).
    • Hazard profile includes skin/eye irritation (H315, H319) .

Triazolo[4,3-c]pyrimidine Derivatives

7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9)
  • Structure : Triazole fused with pyrimidine, featuring a p-tolyl group.
  • NMR characteristics : C3-H and C5-H protons appear downfield compared to triazolo[1,5-c] analogs, highlighting substituent-dependent chemical shifts .
  • Functional contrast : The triazolo-pyrimidine core lacks the amine group of the target compound, reducing hydrogen-bonding capacity.

Lactam and Halogenated Derivatives

7-Bromo-1,3-dihydro-imidazo[4,5-c]pyridin-2-one
  • Structure : Lactam (2-one) replaces the amine, with bromine at position 7.
  • Impact :
    • Bromine increases molecular weight (C₆H₄BrN₃O, MW 228.02 g/mol) and steric bulk.
    • Lactam formation eliminates the primary amine’s nucleophilicity, altering reactivity .

Biological Activity

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system, featuring two methyl groups at the 6 and 7 positions of the imidazo ring and an amino group at the 2 position of the pyridine ring. Its molecular formula is C₈H₈N₄. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and ion channel modulation.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . Various studies have highlighted its effectiveness against different cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • SW620 (colon cancer)
    • HCT116 (colon cancer)

The compound has shown promising results with growth inhibition concentrations (GI50) as low as 0.15 μM against HCT116 cells and 0.18 μM against SW620 cells, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects includes:

  • Kinase Inhibition : It has been reported to inhibit Aurora-A and Aurora-B kinases with IC50 values of 0.212 μM and 0.461 μM , respectively . These kinases play critical roles in cell division and are often overactive in cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Ion Channel Modulation

In addition to its anticancer properties, this compound has been investigated for its ability to modulate ion channels, particularly the Kv7 family of potassium channels. This modulation can have implications for treating various neurological disorders:

  • Kv7 Channel Activation : The compound has shown potential as a Kv7.2/7.3 channel activator, which may be useful in treating conditions like epilepsy and pain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of methyl groups at specific positions enhances its potency against certain biological targets:

CompoundStructural FeaturesBiological Activity
This compoundTwo methyl groups at positions 6 and 7Anticancer activity against HeLa and SW620
1-Benzyl-1H-pyrazol-4-yl derivativePyrazole substitutionSelective kinase inhibitor
Bromo-substituted imidazo derivativesBromine at position 2Enhanced antiproliferative activity

This table illustrates how modifications to the core structure can lead to variations in biological activity.

Case Studies

Several studies have documented the effects of this compound on various cancer models:

  • In vitro Study on HeLa Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of 0.087 μM , indicating high potency .
  • Animal Model Studies : Preclinical trials using mouse models demonstrated that administration of this compound led to a marked decrease in tumor size compared to control groups .

Q & A

What synthetic routes are recommended for 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine, and how can reaction efficiency be optimized?

Basic : Precursor-based strategies, such as using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, are effective. Cyclization reactions with methylating agents (e.g., dimethyl sulfate) under reflux in aprotic solvents like DMF can yield the target compound. Purification via column chromatography with gradient elution (e.g., ethyl acetate/methanol) is recommended .
Advanced : Optimize reaction pathways using density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d) basis set) to model transition states and intermediates. Experimental validation through kinetic studies (e.g., varying temperature and catalyst loading) can refine yields .

How should researchers characterize the structural integrity of this compound?

Basic : Employ 1^1H and 13^{13}C NMR to confirm regiochemistry and methyl group positions. Compare chemical shifts with structurally analogous compounds (e.g., 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives) . IR spectroscopy (e.g., 1650–1700 cm1^{-1} for amine vibrations) and high-resolution mass spectrometry (HRMS) validate molecular weight .
Advanced : Use X-ray crystallography (via SHELX programs) to resolve ambiguities in tautomeric forms or hydrogen bonding networks. Refinement against high-resolution data ensures accuracy .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced : Perform time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data. Molecular electrostatic potential (MEP) maps can identify nucleophilic/electrophilic sites for reactivity studies . For intermolecular interactions, use Hirshfeld surface analysis paired with CrystalExplorer software .

How can researchers address contradictions in reported isomer ratios during nucleophilic substitutions?

Advanced : Apply factorial design (e.g., 2k^k designs) to systematically test variables like solvent polarity, temperature, and nucleophile strength. For example, shows isomer ratios depend on ribosylation conditions. Use HPLC-MS to quantify isomers and correlate with reaction parameters .

What strategies are effective for evaluating bioactivity potential in drug discovery contexts?

Advanced : Conduct molecular docking (e.g., AutoDock Vina) against targets like purine receptors, using 3-deaza-8-azaadenosine (from ) as a reference. Compare binding affinities with structural analogs (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine) to establish structure-activity relationships (SAR) .

How can researchers optimize solvent systems for selective functionalization?

Basic : Screen polar aprotic solvents (DMF, DMSO) for electrophilic substitutions and protic solvents (ethanol, water) for nucleophilic reactions. Monitor selectivity via TLC with iodine visualization.
Advanced : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations to predict solvation effects. Validate with experimental dielectric constant measurements .

What are the challenges in resolving tautomeric forms of this compound, and how can they be overcome?

Advanced : Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing peak coalescence at elevated temperatures. Complement with 15^{15}N NMR to track nitrogen hybridization changes. For definitive assignments, compare with X-ray structures of stabilized derivatives (e.g., hydrochloride salts) .

How should researchers design comparative studies with structural analogs?

Methodology : Select analogs with systematic substitutions (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine from ). Compare physicochemical properties (logP, pKa) using HPLC and potentiometric titration. Assess bioactivity in parallel assays to identify critical functional groups .

What experimental controls are essential for reproducibility in synthetic workflows?

Basic : Include internal standards (e.g., anthracene) in reaction monitoring. Use inert atmospheres (N2_2/Ar) to prevent oxidation of amine groups.
Advanced : Implement process analytical technology (PAT) tools like in-situ FTIR to track reaction progress in real time. Validate purity via 19^{19}F NMR if fluorinated analogs are synthesized .

How can mechanistic insights be gained for ring-opening or rearrangement reactions?

Advanced : Use isotopic labeling (e.g., 13^{13}C at the methyl groups) to trace bond cleavage/reformation. Pair with tandem MS/MS fragmentation patterns to propose mechanisms. For rearrangements (e.g., triazole-thiadiazole systems in ), conduct kinetic isotope effect (KIE) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.